molecular formula C20H17BrN2O4 B302864 N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B302864
M. Wt: 429.3 g/mol
InChI Key: IHKYBQOWNLFGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 works by inhibiting the activity of several protein kinases that are involved in various cellular processes. This includes the inhibition of RAF kinase, which is involved in the MAP kinase signaling pathway, as well as the inhibition of VEGFR and PDGFR, which are involved in angiogenesis.
Biochemical and Physiological Effects:
N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 has been found to have a range of biochemical and physiological effects. This includes the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 has been found to have anti-inflammatory effects and to modulate immune responses.

Advantages and Limitations for Lab Experiments

N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 has several advantages for use in lab experiments. It has high potency and selectivity for its target kinases, making it a valuable tool for investigating specific cellular processes. Additionally, the compound has been extensively studied and characterized, making it a reliable tool for researchers. However, one limitation of N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research involving N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006. One area of interest is the development of new derivatives of the compound that have improved potency and selectivity. Additionally, researchers are investigating the use of N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 in combination with other drugs for the treatment of various diseases, including cancer. Finally, there is ongoing research into the mechanisms of action of N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006, which may lead to the discovery of new targets for drug development.

Synthesis Methods

N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 can be synthesized using a multistep process involving the reaction of 5-bromo-2-methoxybenzoic acid with 4-methyl-2-nitroaniline, followed by reduction and coupling reactions. This method has been optimized over the years, resulting in high yields and purity of the compound.

Scientific Research Applications

N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the areas where N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide 43-9006 has been studied include cancer research, angiogenesis, and signal transduction.

properties

Product Name

N-{2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

N-[2-[(5-bromo-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17BrN2O4/c1-12-5-7-15(22-20(25)18-4-3-9-27-18)16(10-12)23-19(24)14-11-13(21)6-8-17(14)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24)

InChI Key

IHKYBQOWNLFGFP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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